N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares structural similarities but differs in the presence of an isoxazole ring.
N-[(2Z)-2-methoxyiminopropyl]-7H-purin-6-amine: Contains a purine ring and is used in different applications.
N-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide: Features a biphenyl structure and is studied for its pharmacological properties.
Uniqueness
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzothiazole and chromene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLZYIEXALJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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